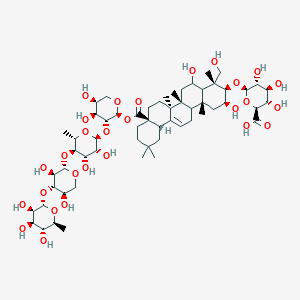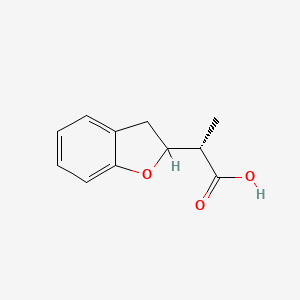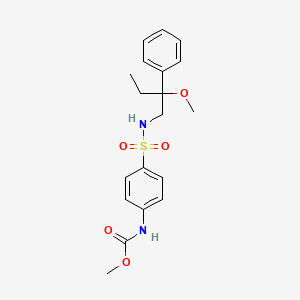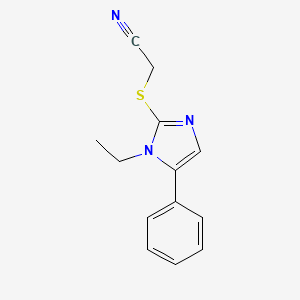![molecular formula C13H10N2O3S B2547525 2-シアノ-2-[(2E)-4-オキソ-3-フェニル-1,3-チアゾリジン-2-イリデン]酢酸メチル CAS No. 133713-10-7](/img/structure/B2547525.png)
2-シアノ-2-[(2E)-4-オキソ-3-フェニル-1,3-チアゾリジン-2-イリデン]酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound that features a thiazolidine ring, a cyano group, and an ester functional group
科学的研究の応用
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound “methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate” interacts with its targets through chemical reactions. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound “methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate” affects the biochemical pathways involved in the synthesis of heterocyclic compounds .
Result of Action
It is known that many derivatives of cyanoacetamide, to which this compound belongs, have diverse biological activities .
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions .
生化学分析
Biochemical Properties
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Knövenagel condensation with aromatic aldehydes . This interaction results in the formation of arylidenemalononitriles and (E)-α-cyanocinnamic esters, which are important intermediates in pharmaceutical and agricultural chemistry .
Cellular Effects
The effects of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of various signaling molecules, leading to changes in cellular responses. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution are essential for its activity and function within cells .
Subcellular Localization
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate typically involves the condensation of methyl cyanoacetate with a thiazolidine derivative under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the thiazolidine ring.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
類似化合物との比較
Similar Compounds
Methyl cyanoacetate: A simpler compound with similar functional groups but lacking the thiazolidine ring.
Thiazolidine derivatives: Compounds with similar ring structures but different substituents.
Cyanoacetyl derivatives: Compounds with cyano and acetyl groups but different core structures.
Uniqueness
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is unique due to the combination of its functional groups and ring structure, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
特性
IUPAC Name |
methyl (2E)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLLNKXPCKKJO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1N(C(=O)CS1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/1\N(C(=O)CS1)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)



![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)




![2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2547461.png)
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2547463.png)
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)
